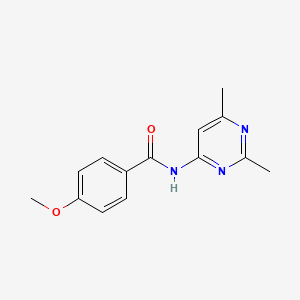
N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid: Another pyrimidine derivative with similar structural features.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with fused pyrimidine rings, known for their biological activities.
Uniqueness
N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may contribute to its specific interactions with molecular targets, differentiating it from other pyrimidine derivatives.
Propriétés
Numéro CAS |
712309-09-6 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
N-(2,6-dimethylpyrimidin-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-13(16-10(2)15-9)17-14(18)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,15,16,17,18) |
Clé InChI |
PKGJHEMWVPZLBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
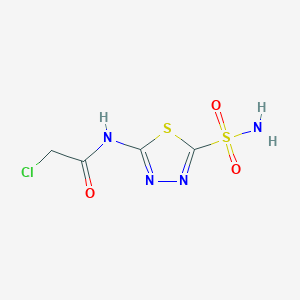
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
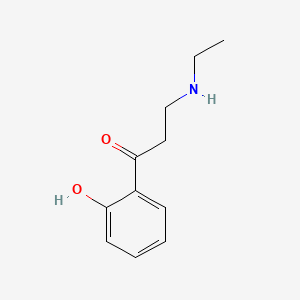
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)


![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
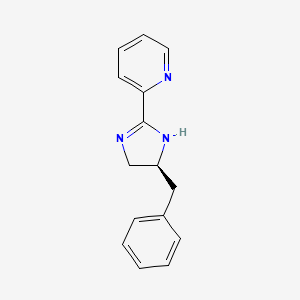
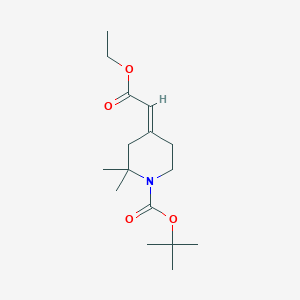
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
